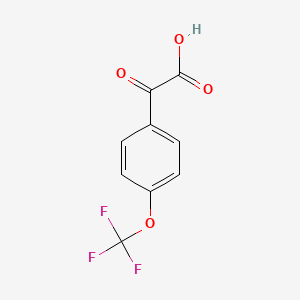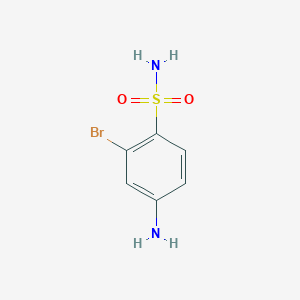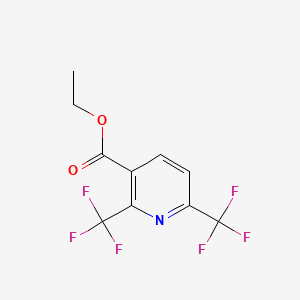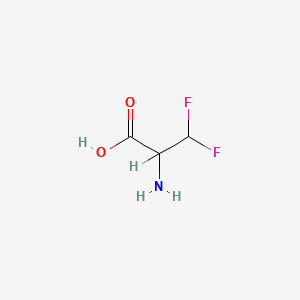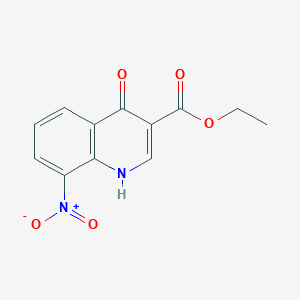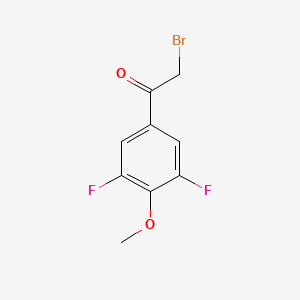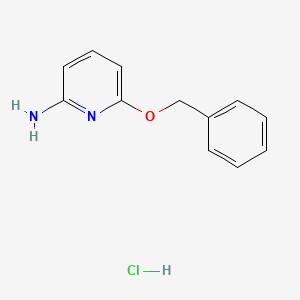
2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1)
説明
2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Phenyl 6-aminonicotinate hydrochloride or NSC-757437.
科学的研究の応用
Synthesis and Chemical Studies
Synthesis Techniques and Carcinogenic Potential : 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine and structurally related to 2-Pyridinamine, 6-(phenylmethoxy)-, has been synthesized for biological studies due to its potential carcinogenic properties. This research developed procedures for synthesizing PPA and its metabolites, contributing to understanding its biological impact and chemical behavior (Stavenuiter et al., 1985).
Electrochemical Reduction Studies : Research has explored the electrochemical reduction of various substituents on a pyridine ring, which includes derivatives similar to 2-Pyridinamine, 6-(phenylmethoxy)-. These studies are crucial in understanding the chemical properties and potential applications of these compounds in various fields, including synthetic chemistry and electrochemistry (Nonaka et al., 1981).
Coordination Chemistry : The coordination chemistry of 2-pyridone and its derivatives, including compounds similar to 2-Pyridinamine, 6-(phenylmethoxy)-, has been extensively studied. This research provides insights into the structural and bonding characteristics of these compounds, which are essential for their application in catalysis and material science (Rawson & Winpenny, 1995).
Biological and Pharmaceutical Applications
Antimicrobial Studies : Synthesized pyridine derivatives have been evaluated for their antimicrobial properties. These studies highlight the potential of compounds like 2-Pyridinamine, 6-(phenylmethoxy)-, in developing new pharmaceutical agents with antibacterial and antifungal activities (Patel & Agravat, 2007).
Antiviral Activity : Research on pyrimidine derivatives substituted with groups similar to 2-Pyridinamine, 6-(phenylmethoxy)-, has shown significant inhibitory activity against retroviruses. These findings suggest the potential use of such compounds in antiretroviral therapies (Hocková et al., 2003).
Enzyme Inhibition for Neurological Applications : Compounds similar to 2-Pyridinamine, 6-(phenylmethoxy)-, have been synthesized and studied for their ability to inactivate monoamine oxidase B. This research is significant for the development of treatments for neurological disorders, such as Parkinson's disease (Ding & Silverman, 1992).
Industrial and Engineering Applications
- Corrosion Inhibition : Pyridine derivatives, related to 2-Pyridinamine, 6-(phenylmethoxy)-, have been studied as corrosion inhibitors for metals in acidic environments. These studies are crucial for industrial applications, where corrosion resistance is vital (Ansari et al., 2015).
作用機序
Target of Action
The primary targets of 6-Benzyloxy-pyridin-2-ylamine HCL are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular signaling pathways, respectively .
Mode of Action
This interaction could potentially alter the function of these proteins, impacting the cellular processes they regulate .
Result of Action
Given its targets, it’s plausible that the compound could influence inflammatory responses and cellular signaling processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) coupling reaction, which involves compounds similar to 6-Benzyloxy-pyridin-2-ylamine HCL, is known to be influenced by reaction conditions and the nature of the organoboron reagents used .
生化学分析
Biochemical Properties
6-Benzyloxy-pyridin-2-ylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .
Additionally, 6-Benzyloxy-pyridin-2-ylamine hydrochloride can bind to certain receptors on the cell surface, modulating signal transduction pathways. This binding can alter the activity of downstream signaling molecules, such as kinases and phosphatases, thereby affecting various cellular processes .
Cellular Effects
The effects of 6-Benzyloxy-pyridin-2-ylamine hydrochloride on cells are diverse and depend on the cell type and the concentration of the compound. In some cell types, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . In other cell types, it may promote cell proliferation by enhancing the activity of growth factor receptors and their downstream signaling cascades .
Moreover, 6-Benzyloxy-pyridin-2-ylamine hydrochloride can influence gene expression by modulating the activity of transcription factors. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, 6-Benzyloxy-pyridin-2-ylamine hydrochloride exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction .
For example, the compound can inhibit the activity of certain kinases by competing with ATP for binding to the active site. This inhibition can lead to a decrease in the phosphorylation of downstream targets, thereby altering cellular signaling pathways . Additionally, 6-Benzyloxy-pyridin-2-ylamine hydrochloride can activate certain transcription factors by promoting their translocation to the nucleus, where they can bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of 6-Benzyloxy-pyridin-2-ylamine hydrochloride can change over time in laboratory settings. The stability of the compound is an important factor that influences its long-term effects. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time .
In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound. Long-term exposure to 6-Benzyloxy-pyridin-2-ylamine hydrochloride has been associated with changes in cellular function, such as alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 6-Benzyloxy-pyridin-2-ylamine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress .
Threshold effects have been observed, where the compound exhibits a dose-dependent response. For instance, low doses may enhance cell proliferation, while high doses can induce apoptosis . These effects are important for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
6-Benzyloxy-pyridin-2-ylamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .
The interaction with cytochrome P450 enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions . Additionally, 6-Benzyloxy-pyridin-2-ylamine hydrochloride can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 6-Benzyloxy-pyridin-2-ylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier transporters . Once inside the cell, the compound can bind to intracellular proteins, which can influence its localization and accumulation .
The distribution of 6-Benzyloxy-pyridin-2-ylamine hydrochloride within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors can affect the bioavailability and pharmacokinetics of the compound, which are important considerations for its therapeutic use .
Subcellular Localization
The subcellular localization of 6-Benzyloxy-pyridin-2-ylamine hydrochloride can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, the compound may be phosphorylated or acetylated, which can influence its localization and interaction with other biomolecules .
The localization of 6-Benzyloxy-pyridin-2-ylamine hydrochloride within specific organelles can also affect its activity. For instance, localization to the mitochondria can influence mitochondrial function and energy metabolism, while localization to the nucleus can affect gene expression and cell cycle regulation .
特性
IUPAC Name |
6-phenylmethoxypyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBYOHDGVXYNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)
![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)
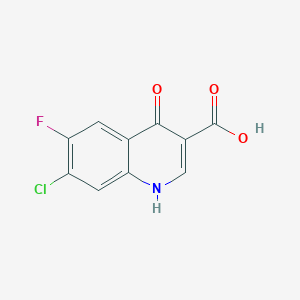

![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)


